Prorenoate - 49848-01-3

Prorenoate

Catalog Number: EVT-1551894
CAS Number: 49848-01-3
Molecular Formula: C23H32O4
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prorenoate is a steroidal aldosterone antagonist with potassium-sparing diuretic activity. Prorenoate antagonizes the activity of aldosterone at the mineralocorticoid receptor in the nephron and thereby prevents sodium reabsorption. This interferes with the sodium/potassium exchanger and causes sodium and water excretion while reducing potassium excretion.
Source

Prorenoate is derived from natural steroid precursors through chemical synthesis. The compound is not found in significant quantities in nature, necessitating laboratory synthesis for its production.

Classification

Prorenoate falls under the category of corticosteroids, specifically glucocorticoids. These compounds are characterized by their anti-inflammatory and immunosuppressive properties, making them valuable in clinical settings.

Synthesis Analysis

Methods

The synthesis of prorenoate typically involves several steps, starting from cholesterol or other steroid precursors. The process may include:

  1. Oxidation: Converting the steroid backbone to introduce functional groups.
  2. Reduction: Modifying ketones or aldehydes into alcohols.
  3. Esterification: Forming esters to enhance solubility and bioavailability.

Technical Details

The synthesis often employs reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions, including temperature and solvent choice, are critical for yield and purity.

Molecular Structure Analysis

Structure

Prorenoate has a complex steroid structure characterized by four fused carbon rings. Its molecular formula is C21H30O4, indicating it contains 21 carbon atoms, 30 hydrogen atoms, and 4 oxygen atoms.

Data

  • Molecular Weight: Approximately 346.47 g/mol
  • Melting Point: Typically ranges around 200-210 °C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Prorenoate undergoes various chemical reactions typical of steroids, including:

  1. Hydrolysis: In aqueous environments, prorenoate can hydrolyze to release active components.
  2. Dehydrogenation: Under oxidative conditions, it can lose hydrogen atoms, altering its reactivity.
  3. Esterification: Reacting with acids to form ester derivatives that may enhance pharmacological properties.

Technical Details

The reactivity of prorenoate can be influenced by its functional groups and the presence of catalysts during reactions. Understanding these reactions is crucial for developing formulations that maximize therapeutic efficacy.

Mechanism of Action

Process

Prorenoate exerts its effects primarily through binding to glucocorticoid receptors in target cells. This interaction leads to:

  1. Gene Expression Modulation: It alters the transcription of genes involved in inflammation and immune response.
  2. Inhibition of Pro-inflammatory Cytokines: Reduces the production of substances that promote inflammation.
  3. Immune Suppression: Decreases lymphocyte proliferation and activity.

Data

Research indicates that prorenoate can significantly reduce markers of inflammation in clinical models, supporting its therapeutic use in conditions like rheumatoid arthritis and asthma.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Density: Approximately 1.2 g/cm³.

Chemical Properties

Applications

Scientific Uses

Prorenoate is primarily used in:

  • Pharmaceutical Formulations: As an active ingredient in medications targeting inflammatory diseases.
  • Research Studies: Investigating the mechanisms of action of glucocorticoids and their effects on immune function.
  • Veterinary Medicine: Utilized in treating inflammatory conditions in animals.
Introduction to Prorenoate

Historical Development of Steroidal Aldosterone Antagonists

The quest for aldosterone antagonists commenced shortly after the hormone’s isolation in 1953. Early research at Searle Laboratories identified SC-5233 (3-(3-oxo-17β-hydroxy-4-androsten-17α-yl)propionic acid γ-lactone) as the first compound demonstrating competitive aldosterone antagonism in adrenalectomized rats (1957) [1]. While effective, SC-5233 suffered poor oral bioavailability. Subsequent structural modifications yielded SC-9420 (spironolactone), incorporating a 7α-acetylthio group and a Δ⁴,⁶-3-oxo structure, which dramatically enhanced oral potency (46-fold increase versus SC-5233) [1]. Launched in 1960, spironolactone became the cornerstone MRA therapy for decades.

However, spironolactone's non-selectivity, interacting with androgen, progesterone, and glucocorticoid receptors, drove the search for improved agents. This "second wave" of MRA development (1960s-1980s) involved Searle, Ciba-Geigy, Roussel Uclaf, and Schering AG. Key goals included:

  • Enhanced MR specificity to reduce sex-hormone-related side effects (e.g., gynecomastia, menstrual irregularities).
  • Improved pharmacokinetic profiles, particularly longer half-lives for sustained activity.
  • Increased intrinsic potency at the MR.Prorenoate potassium emerged from this era alongside other experimental compounds like prorenone, mespirenone, and canrenoate potassium, culminating later in the highly selective eplerenone (first described 1987, approved 2002) [1] [5] [7].

Table 1: Key Milestones in Early Steroidal MRA Development

CompoundYear Introduced/DiscoveredKey DeveloperSignificance
SC-52331957SearleFirst synthetic steroidal MRA identified; poor oral bioavailability.
Spironolactone (SC-9420)1960SearleFirst clinically approved MRA; high potency but low receptor selectivity.
Canrenoate K1960sNot specifiedWater-soluble metabolite/precursor of canrenone; used intravenously.
Prorenoate KMid-1970sNot specifiedDeveloped as more potent/spirosolactone analogue; cyclopropane ring modification.
Eplerenone1987 (described), 2003 (launch)Searle/PharmaciaFirst highly selective steroidal MRA; reduced anti-androgenic effects.

Prorenoate’s Discovery & Pharmacological Classification

Prorenoate potassium was identified and characterized in the mid-1970s as part of systematic efforts to enhance spironolactone's pharmacological profile. Hofmann and colleagues were instrumental in its preclinical evaluation [3] [4] [6]. Prorenoate acts as a prodrug, rapidly undergoing de-esterification in vivo to its principal active metabolite, prorenone (also known as Ro 22-8341) [4] [6]. Prorenone is the entity responsible for direct, high-affinity antagonism at the mineralocorticoid receptor (MR).

Pharmacologically, prorenoate/prorenone is classified as a competitive steroidal aldosterone antagonist or Mineralocorticoid Receptor Antagonist (MRA). Its mechanism involves binding to the cytosolic MR, thereby preventing aldosterone (or other mineralocorticoids like cortisol) from activating the receptor. This blockade inhibits the transcriptional upregulation of epithelial sodium channels (ENaC) and Na⁺/K⁺-ATPase pumps in the distal nephron, resulting in increased sodium (and water) excretion and reduced potassium excretion [7].

A critical feature of prorenoate/prorenone is its significantly higher relative potency compared to spironolactone and its major active metabolite, canrenone. Human bioassay studies using the fludrocortisone challenge model demonstrated that prorenoate potassium was approximately 3.4-3.6 times more potent than spironolactone on a weight-for-weight basis regarding urinary sodium excretion and the urinary log₁₀ Na⁺/K⁺ ratio [3] [4]. This enhanced potency translated into potentially lower effective doses.

Table 2: Relative Potency of Prorenoate Potassium vs. Spironolactone in Human Bioassays (Fludrocortisone Challenge Model)

Pharmacodynamic EndpointRelative Potency (Prorenoate K : Spironolactone)95% Confidence LimitsStudy Reference
Urinary Sodium Excretion3.61.6 – 10.4Ramsay et al. (1982) [4]
Urinary log₁₀ Na⁺/K⁺ Ratio3.42.0 – 6.5Ramsay et al. (1982) [4]
Urinary Potassium Excretion2.8 (approx.)ImpreciseRamsay et al. (1982) [4]
Plasma Potassium ConcentrationNot significantly differentImpreciseRamsay et al. (1982) [4]

Receptor binding studies corroborated this functional potency. Prorenone exhibited a higher relative binding affinity for the human renal MR compared to canrenone (spironolactone's major active metabolite), aligning with the observed greater in vivo efficacy [3] [6]. The steady-state plasma half-life of prorenone was approximately 32.6 hours (range 18-80 hours), indicating potential for once-daily dosing and sustained receptor blockade [4].

Structural Differentiation from Spironolactone & Canrenoate

The enhanced potency and altered pharmacokinetics of prorenoate/prorenone stem directly from targeted modifications to the core steroidal spirolactone structure shared by spironolactone and its metabolites.

  • Core Spirolactone Structure: All three compounds – spironolactone, canrenoate/canrenone, and prorenoate/prorenone – share the fundamental 17α-spirolactone moiety (a γ-lactone ring attached at C17). This structural element is essential for MRA activity, facilitating competitive binding to the MR's ligand-binding domain [1] [7]. They also possess the Δ⁴-3-oxo configuration typical of many active steroid hormones and antagonists.

  • Distinction from Spironolactone: Spironolactone possesses a 7α-acetylthio (-SAc) substituent. This thioester group contributes significantly to spironolactone's potent anti-mineralocorticoid effect but is also implicated in its metabolism into multiple active and inactive products and its off-target anti-androgenic activity via interactions with other steroid receptors [1] [7].

  • Distinction from Canrenoate/Canrenone: Canrenoate potassium is the water-soluble hemisuccinate ester precursor of canrenone. Canrenone itself is a major, pharmacologically active metabolite of spironolactone, formed by deacetylation (loss of the -SAc group) and saturation of the Δ⁴,⁶ diene system, resulting in a Δ⁴-3-oxo structure [1] [3]. Canrenone lacks the 7α-thio substituent.

  • Prorenoate/Prorenone's Key Modification: Prorenoate potassium is the ester derivative (likely 21-carboxylic acid ester) of prorenone. Prorenone's defining structural feature is a 6β,7β-methylene group – effectively a cyclopropane ring fused between the C6 and C7 positions of the steroid B-ring. This creates a rigid, three-membered carbocyclic ring projecting in a β-configuration from the plane of the steroid nucleus [3] [6] [7]. This 6,7-cyclopropane fusion replaces the sulfur-containing substituent found in spironolactone and differentiates it from the simpler unsaturated B-ring in canrenone.

Impact of the Cyclopropane Ring:

  • Receptor Affinity: The cyclopropane ring imposes significant conformational constraint on the B-ring. This specific three-dimensional shape is believed to enhance the complementarity between prorenone and the ligand-binding pocket of the MR compared to canrenone, explaining its higher binding affinity and in vivo potency [3] [6].
  • Metabolic Stability: While detailed comparative metabolism studies are limited in the provided sources, the cyclopropane ring is generally less susceptible to metabolic modification than the thioester group in spironolactone. This likely contributes to prorenone's longer elimination half-life (32.6 h) compared to canrenone (~16.5 h) [1] [4].
  • Selectivity: Although not extensively documented for prorenone in the sources, replacing the 7α-thio group (implicated in anti-androgen effects) with a hydrocarbon ring potentially reduces interaction with androgen receptors compared to spironolactone, theoretically improving selectivity for the MR. This principle of replacing sulfur with carbon-based bioisosteres was successfully exploited later in eplerenone (9α,11α-epoxy bridge) [5] [7].

Table 3: Structural Comparison of Key Steroidal MRAs

Structural FeatureSpironolactoneCanrenoneProrenone (Active form of Prorenoate)
17α-Substituentγ-Lactoneγ-Lactoneγ-Lactone
A-RingΔ⁴-3-oxoΔ⁴-3-oxoΔ⁴-3-oxo
B-Ring Modification7α-Acetylthio (-SAc)None (Δ⁴ only)6β,7β-Cyclopropane ring fusion
C/D-RingsStandard SteroidStandard SteroidStandard Steroid
Primary Active FormSpironolactone & Metabolites (Canrenone)CanrenoneProrenone
Key Structural Advantage/EffectHigh PotencyMajor Spiro MetaboliteEnhanced MR affinity & potency; Longer t½; Potential selectivity

The structure of prorenoate/prorenone thus represents a deliberate and rational step in the medicinal chemistry evolution of steroidal MRAs, leveraging rigid hydrocarbon ring systems to optimize receptor interaction and stability while moving away from metabolically labile and promiscuous thioester substituents.

Properties

CAS Number

49848-01-3

Product Name

Prorenoate

IUPAC Name

3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoic acid

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H32O4/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26)/t14-,15+,16+,17+,20-,21-,22+,23-/m1/s1

InChI Key

OHZWNMVYJJTNKU-VAFIVCJBSA-N

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)O)O)C

Synonyms

potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate
potassium prorenoate
prorenoate
prorenoate potassium
prorenoate potassium, calcium salt
prorenoate potassium, monoammonium salt
prorenoate potassium, monosodium salt
prorenoate potassium, potassium salt
prorenoate potassium, potassium salt, (6beta,7beta)-isomer
SC 23992

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.